Band Gap Energy Comparison: SbI₃ vs. BiI₃ and AsI₃ for Optoelectronic Device Design
The band gap of SbI₃ is significantly wider than that of BiI₃, making it more suitable for applications requiring a larger energy barrier or different absorption edges. Density functional theory (DFT) calculations yield a band gap of 2.217 eV for SbI₃ [1], compared to 1.67 ± 0.09 eV for single-crystal BiI₃ [2] and 2.251 eV for AsI₃ [3].
| Evidence Dimension | Electronic band gap energy |
|---|---|
| Target Compound Data | 2.217 eV (DFT, Materials Project) |
| Comparator Or Baseline | BiI₃: 1.67 ± 0.09 eV; AsI₃: 2.251 eV |
| Quantified Difference | SbI₃ band gap is ~0.55 eV wider than BiI₃ and ~0.03 eV narrower than AsI₃. |
| Conditions | DFT calculations using GGA functionals; BiI₃ value from experimental optical characterization. |
Why This Matters
A wider band gap influences the spectral response of photodetectors and the open-circuit voltage of solar cells, guiding material selection for specific optoelectronic applications.
- [1] The Materials Project. Materials Data on SbI₃. 2020. DOI: 10.17188/1199390. View Source
- [2] Podraza, N. J., et al. Band gap and structure of single crystal BiI₃: Resolving discrepancies in literature. J. Appl. Phys. 2013, 114, 033110. DOI: 10.1063/1.4813618. View Source
- [3] The Materials Project. Calculation Summary for AsI₃. https://legacy.materialsproject.org/materials/mp-569595/ (accessed 2026-04-20). View Source
